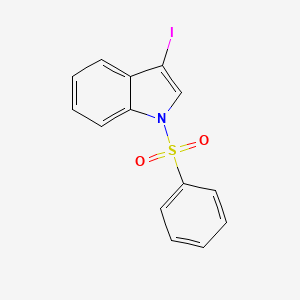

3-Iodo-1-(phenylsulfonyl)indole

Description

Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic and medicinal chemistry. researchgate.net Its significance is underscored by its presence in a vast array of natural products, most notably the amino acid tryptophan, which is a fundamental building block of proteins and a precursor to the neurotransmitter serotonin and the hormone melatonin. Beyond its role in fundamental biochemistry, the indole nucleus is a core component of numerous alkaloids with potent biological activities, including the antiarrhythmic ajmaline and the anticancer agent vincristine. nih.gov

In medicinal chemistry, the indole framework is considered a versatile pharmacophore, capable of interacting with a wide range of biological targets. nih.gov This has led to the development of numerous indole-containing drugs with diverse therapeutic applications. nih.govbenthamscience.com The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds, leading to the discovery of novel drugs with improved efficacy and safety profiles. mdpi.com Consequently, indole derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, among others. mdpi.comresearchgate.netresearchgate.netnih.gov The ability of the indole scaffold to mimic peptide structures and bind to enzymes makes it an attractive starting point for drug design. chula.ac.th

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Sumatriptan | Antimigraine |

| Tadalafil | Erectile Dysfunction |

| Fluvastatin | Cholesterol-lowering |

| Rizatriptan | Antimigraine |

| Indomethacin | Anti-inflammatory |

Role of Phenylsulfonyl Group in Indole Chemistry

The introduction of a phenylsulfonyl group at the N1 position of the indole ring dramatically alters its chemical reactivity, a feature that has been widely exploited in organic synthesis. The phenylsulfonyl group acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions under a variety of conditions. More importantly, it functions as a powerful electron-withdrawing group. This electronic perturbation has several key consequences for the reactivity of the indole nucleus.

Firstly, the decreased electron density of the pyrrole ring facilitates reactions that are typically challenging for unprotected indoles. For instance, the presence of the N-phenylsulfonyl group allows for the generation of vinylogous imine intermediates under basic conditions, which can then react with a variety of nucleophiles to afford C3-substituted indole derivatives. rsc.org Secondly, the N-phenylsulfonyl group enhances the acidity of the proton at the C2 position, enabling regioselective lithiation and subsequent functionalization at this site. sigmaaldrich.com This controlled reactivity is a significant advantage over unprotected indoles, where electrophilic substitution typically occurs preferentially at the C3 position. The N-phenylsulfonyl group can be readily removed under mild conditions, such as with magnesium in methanol (B129727), to regenerate the free indole, making it an ideal protecting and activating group for the synthesis of complex indole derivatives. rsc.org

Overview of Iodinated Indole Derivatives in Synthesis

Iodinated indole derivatives, particularly 3-iodoindoles, are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. researchgate.net The C-I bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the indole ring.

3-Iodoindoles are commonly employed as coupling partners in a range of palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings. acs.orgnih.gov These reactions provide efficient and versatile methods for the introduction of aryl, alkynyl, and vinyl substituents, respectively, onto the indole scaffold. The synthesis of 3-iodoindoles can be achieved through various methods, such as the electrophilic iodination of indoles using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl), or through cyclization reactions of appropriately substituted anilines. organic-chemistry.orgbeilstein-journals.orgresearchgate.net The combination of the activating N-phenylsulfonyl group with the reactive C3-iodo substituent in 3-Iodo-1-(phenylsulfonyl)indole creates a powerful and versatile building block for the synthesis of a diverse array of complex, functionalized indole derivatives.

Table 2: Common Cross-Coupling Reactions of 3-Iodoindoles

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C (Aryl/Vinyl) | Pd(0) catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Pd(0)/Cu(I) catalyst, Base |

| Heck Coupling | Alkene | C-C (Vinyl) | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) catalyst, Base |

| Stille Coupling | Organotin Reagent | C-C (Aryl/Vinyl) | Pd(0) catalyst |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-iodoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYWOZYEMLEJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448613 | |

| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-14-1 | |

| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 1 Phenylsulfonyl Indole and Its Derivatives

Direct Iodination Strategies

Direct C-H iodination of the indole (B1671886) core represents an atom-economical and efficient approach to introduce an iodine atom at a specific position. For 1-(phenylsulfonyl)indole (B187392), the C3-position is electronically favored for electrophilic substitution.

Metal-Catalyzed Directed C-H Activation and Subsequent Iodination

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. bldpharm.com While direct C-H iodination of 1-(phenylsulfonyl)indole at the C3-position using this strategy is not extensively documented, related transformations on similar scaffolds provide a strong precedent. For instance, palladium-catalyzed C-H iodination of arenes has been achieved with the aid of directing groups. nih.govelsevierpure.com In the context of indoles, rhodium(III)-catalyzed C-H alkylation at the C2-position has been demonstrated, showcasing the utility of metal catalysis in overcoming the inherent reactivity patterns of the indole nucleus. mdpi.com

The phenylsulfonyl group itself can act as a directing group, influencing the regioselectivity of the C-H activation step. Computational studies on related systems, such as the palladium-catalyzed C-H iodination of aryl sulfoxides, suggest that the reaction can proceed through various pathways, including those where the directing group does not directly coordinate to the metal center at the transition state. nih.gov The application of such catalytic systems, potentially involving palladium, rhodium, or iridium, to 1-(phenylsulfonyl)indole with an appropriate iodine source could provide a direct and selective route to the 3-iodo derivative.

Regioselective C-H Iodination Approaches

More classical approaches to the regioselective iodination of indoles often rely on electrophilic aromatic substitution. The electron-rich nature of the indole ring, particularly at the C3-position, makes it susceptible to attack by electrophilic iodine reagents. A number of methods have been developed for the regioselective iodination of indoles, which can be applied to 1-(phenylsulfonyl)indole.

One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the use of potassium iodide (KI) and Oxone® in methanol (B129727) provides a mild and efficient system for the para-selective oxyiodination of aromatic compounds. erowid.org A similar system could be adapted for the C3-iodination of 1-(phenylsulfonyl)indole. Another effective reagent is N-iodosuccinimide (NIS), often activated by an acid catalyst such as p-toluenesulfonic acid, for the regioselective monoiodination of activated aromatic compounds. nih.gov The reaction of 1-(phenylsulfonyl)indole with NIS is expected to proceed with high selectivity for the C3-position.

A metal-free approach for the C3-iodination of quinolines using molecular iodine has been reported to proceed via a radical mechanism, offering an alternative pathway for iodination. elsevierpure.comnih.govfigshare.com Furthermore, iodine-catalyzed C3-arylation of indoles with p-quinols demonstrates the ability of molecular iodine to facilitate electrophilic substitution at this position. nih.govias.ac.in These methods highlight the versatility of molecular iodine and N-iodosuccinimide in achieving regioselective C3-iodination of the indole core.

| Reagent System | Conditions | Position of Iodination | Reference |

| KI / Oxone® | Methanol, Room Temperature | para (on arenes) | erowid.org |

| N-Iodosuccinimide (NIS) / p-Toluenesulfonic Acid | Room Temperature | ortho/para (on phenols) | nih.gov |

| Molecular Iodine (I₂) | Metal-free | C3 (on quinolines) | elsevierpure.comnih.govfigshare.com |

| Molecular Iodine (I₂) | Catalytic | C3 (for arylation of indoles) | nih.govias.ac.in |

Halogen Exchange Reactions from Bromo Analogs

The Finkelstein reaction, a classic Sₙ2 reaction involving the exchange of one halogen for another, provides a reliable method for the synthesis of iodoalkanes and, under certain conditions, iodoarenes. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.org This strategy is particularly useful when the corresponding bromo derivative is readily accessible. The starting material, 3-bromo-1-(phenylsulfonyl)indole, can be synthesized by bromination of 1-(phenylsulfonyl)indole.

The conversion of 3-bromo-1-(phenylsulfonyl)indole to its iodo counterpart can be achieved by treatment with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The success of the reaction is often driven by the precipitation of the less soluble sodium or potassium bromide from the reaction mixture, shifting the equilibrium towards the formation of the iodoindole. wikipedia.orgbyjus.com

For aromatic systems, the Finkelstein reaction can be more challenging and may require a catalyst. Copper(I) iodide in combination with a diamine ligand has been shown to catalyze the aromatic Finkelstein reaction. wikipedia.org Nickel bromide with tri-n-butylphosphine is another catalytic system that has been found to be effective. wikipedia.org

| Reactant | Reagents | Solvent | Catalyst | Product | Reference |

| Alkyl Bromide/Chloride | Sodium Iodide | Acetone | None | Alkyl Iodide | wikipedia.orgbyjus.com |

| Aromatic Bromide/Chloride | Copper(I) Iodide | Not specified | Diamine ligand | Aromatic Iodide | wikipedia.org |

| Aromatic Bromide/Chloride | Nickel Bromide | Not specified | Tri-n-butylphosphine | Aromatic Iodide | wikipedia.org |

Synthesis via Indole-2,3-dicarboxylic Acid Derivatives

While a direct, detailed procedure for the synthesis of 3-iodo-1-(phenylsulfonyl)indole from its corresponding 2,3-dicarboxylic acid derivative is not explicitly described in the provided search results, the existence of commercially available 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid and 3-bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid strongly suggests a viable synthetic pathway involving these intermediates. bldpharm.combldpharm.com

A plausible synthetic route could involve the following steps:

Synthesis of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid: This could potentially be achieved through the reaction of a suitable aniline (B41778) precursor with a substituted acetylene (B1199291) dicarboxylate, followed by N-sulfonylation.

Selective mono-decarboxylation: Removal of one of the carboxylic acid groups, likely the one at the 3-position due to electronic effects, to yield 1-(phenylsulfonyl)indole-2-carboxylic acid.

Iodination: Introduction of the iodine atom at the now vacant C3-position via electrophilic iodination as described in section 2.1.2.

Decarboxylation: Removal of the remaining carboxylic acid group at the C2-position to afford the final product, this compound.

Alternatively, iodination could precede decarboxylation. For instance, iodination of 1-(phenylsulfonyl)indole-2-carboxylic acid at the C3-position would yield this compound-2-carboxylic acid, which upon decarboxylation would give the target molecule. Palladium-catalyzed decarbonylative iodination of aryl carboxylic acids is a known transformation and could potentially be applied in this context. ethz.ch

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction and functionalization of the indole ring system is no exception.

From Substituted Indole Precursors

Palladium-catalyzed reactions offer a powerful means to introduce the iodo group onto a pre-existing 1-(phenylsulfonyl)indole scaffold. One such approach is the palladium-catalyzed iodination of C-H bonds. While direct C3-iodination of 1-(phenylsulfonyl)indole under palladium catalysis is not explicitly detailed, the broader field of palladium-catalyzed C-H functionalization of indoles is well-established. bldpharm.com

A more common palladium-catalyzed approach would involve a cross-coupling reaction. For instance, a palladium-catalyzed Sonogashira coupling followed by an iodocyclization has been used to synthesize 3-iodoindoles. nih.gov A facile synthetic approach to a related compound, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, involves the Sonogashira reaction of N-(2-iodophenyl)benzenesulfonamide with propargyl alcohol. nih.gov This highlights the utility of palladium catalysis in building the indole core, which can then be further functionalized.

A plausible palladium-catalyzed route to this compound could involve the iodination of a suitable precursor, such as 1-(phenylsulfonyl)indole-3-boronic acid or a corresponding stannane (B1208499) derivative, using an electrophilic iodine source under palladium catalysis.

Utilizing Aryl and Heteroaryl Iodides

The strategic use of aryl and heteroaryl iodides is central to the synthesis and subsequent functionalization of the this compound framework. These methodologies can be broadly categorized into two main approaches: the construction of the 3-iodoindole core from an aryl iodide precursor, and the use of the resulting this compound as a heteroaryl iodide substrate in cross-coupling reactions to generate diverse derivatives.

A particularly effective strategy for the synthesis of 3-iodoindoles involves a two-step sequence starting from ortho-iodoanilines. This process leverages a palladium/copper-catalyzed Sonogashira coupling followed by an electrophilic iodocyclization. nih.gov The initial step unites an N-substituted-o-iodoaniline with a terminal alkyne to form an N-substituted-o-(1-alkynyl)aniline intermediate. nih.govwikipedia.org Subsequent treatment of this intermediate with molecular iodine (I₂) induces an electrophilic cyclization, yielding the 2,3-disubstituted 3-iodoindole core in high yields. nih.gov While much of the foundational work has been demonstrated on N,N-dialkyl-o-iodoanilines, the iodine-promoted cyclization is applicable to N-sulfonyl protected 2-alkynylanilines, indicating its utility for accessing the 1-(phenylsulfonyl)indole scaffold. nih.govresearchgate.net

The versatility of this initial Sonogashira coupling step allows for the introduction of a wide variety of substituents at what will become the 2-position of the indole ring. The reaction accommodates terminal acetylenes bearing aryl, vinyl, alkyl, and silyl (B83357) groups, demonstrating broad substrate scope. nih.gov

| Terminal Alkyne Partner | Resulting 2-Substituent | Overall Yield (%) |

|---|---|---|

| Phenylacetylene | Phenyl | 92 |

| (4-Methoxyphenyl)acetylene | 4-Methoxyphenyl | 94 |

| 1-Hexyne | n-Butyl | 89 |

| 3,3-Dimethyl-1-butyne | tert-Butyl | 95 |

| (Trimethylsilyl)acetylene | Trimethylsilyl | - (Unstable Product) |

| 4-Penten-1-yne | 2-Propenyl | 87 |

Once synthesized, the this compound product is itself a valuable heteroaryl iodide. The carbon-iodine bond at the C-3 position is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of derivatives. nih.gov These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the 3-iodoindole with an organoboron reagent (a boronic acid or ester) to form a new C-C bond, which is an effective method for C-3 arylation or vinylation. nih.govacs.orgnih.gov

Sonogashira Coupling: Reacting the 3-iodoindole with a terminal alkyne under palladium/copper catalysis introduces an alkynyl moiety at the C-3 position. wikipedia.orgorganic-chemistry.org

Heck Coupling: This reaction creates a C-C bond between the 3-iodoindole and an alkene, resulting in a C-3 vinylated indole derivative. nih.govlibretexts.org

These cross-coupling reactions underscore the synthetic power of the this compound scaffold, where the iodine atom serves as a readily displaceable group for introducing molecular complexity. The choice of coupling partner—be it an arylboronic acid, a terminal alkyne, or an alkene—allows for the targeted synthesis of derivatives with diverse electronic and steric properties.

| Reaction Type | Coupling Partner | General Product Structure (at C-3) |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Aryl or Vinyl Group |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl Group |

| Heck Coupling | Alkene | Substituted Vinyl Group |

Reactivity and Reaction Mechanisms of 3 Iodo 1 Phenylsulfonyl Indole

Cross-Coupling Reactions

3-Iodo-1-(phenylsulfonyl)indole readily participates in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the case of this compound, this reaction is utilized to introduce alkynyl groups at the C-3 position of the indole (B1671886) ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild, often conducted at room temperature. wikipedia.org

A variety of terminal alkynes, including those with aryl, vinyl, alkyl, and silyl (B83357) substituents, can be successfully coupled with 3-iodoindoles, leading to a diverse range of 3-alkynylindole derivatives in good yields. nih.gov

Table 1: Examples of Sonogashira Coupling with 3-Iodoindole Derivatives

| Aryl Iodide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | Pd/Cu | N,N-Dimethyl-2-(phenylethynyl)aniline | 95 | nih.gov |

| N,N-Dibutyl-2-iodoaniline | 1-Hexyne | Pd/Cu | N,N-Dibutyl-2-(hex-1-yn-1-yl)aniline | 92 | nih.gov |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.comnih.gov This reaction is particularly valuable due to its broad substrate scope and high tolerance for various functional groups. mdpi.com For this compound, Suzuki-Miyaura coupling provides an efficient route to synthesize 3-arylindoles.

The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.gov The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency. Studies have shown that using specific phosphine (B1218219) ligands like SPhos and XPhos can lead to high yields of the coupled product, even with unprotected indazoles. nih.gov

Table 2: Suzuki-Miyaura Coupling of Iodo-Heterocycles with Arylboronic Acids

| Heterocyclic Halide | Arylboronic Acid | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 3-Phenyl-1H-indazole | 85 | nih.gov |

| 3-Iodo-5-nitro-1H-indazole | Vinylboronic acid pinacol (B44631) ester | Not specified | Not specified | 3-Vinyl-5-nitro-1H-indazole | 87 | mdpi.com |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a versatile tool for the synthesis of substituted alkenes. organic-chemistry.orgnih.gov When applied to this compound, the Heck reaction allows for the introduction of vinyl groups at the C-3 position.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The reaction typically requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The stereoselectivity of the Heck reaction is often high, favoring the formation of the trans isomer. organic-chemistry.org

Table 3: Heck Reaction of Aryl Halides with Alkenes

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | 1-Allyl-2-methoxy-4-(3-phenylallyl)benzene | High | nih.gov |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 | AcONa | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate | Not specified | nih.gov |

Stille Coupling

The Stille coupling is a chemical reaction that couples an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca For this compound, the Stille coupling enables the formation of carbon-carbon bonds by reacting it with various organostannanes.

The mechanism of the Stille reaction involves oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organotin reagent, and finally reductive elimination to give the coupled product and regenerate the palladium catalyst. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds used. organic-chemistry.org

Table 4: Stille Coupling of Aryl Halides with Organostannanes

| Aryl Halide | Organostannane | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ | Aryl-substituted alkene | Not specified | libretexts.org |

| Acyl Chloride | Alkyltin reagent | Pd catalyst | Ketone | Not specified | wikipedia.org |

Nucleophilic Substitution Reactions

Nucleophilic Amination at C-2 Position

While the C-3 position of the 1-(phenylsulfonyl)indole (B187392) ring is activated for electrophilic and cross-coupling reactions, the C-2 position can be susceptible to nucleophilic attack under certain conditions. Specifically, the presence of an electron-withdrawing group at the C-3 position, such as a nitro group, can facilitate nucleophilic substitution at the C-2 position.

Research has shown that 2-iodo-3-nitro-1-(phenylsulfonyl)indole undergoes nucleophilic aromatic substitution with amines to afford the corresponding 2-amino-3-nitroindoles in excellent yields. researchgate.net This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the C-2 position, and the iodide ion acts as the leaving group. The strong electron-withdrawing effect of the nitro group at C-3 is crucial for activating the C-2 position towards nucleophilic attack. researchgate.net

This methodology provides a direct route to 2-amino-3-nitroindole derivatives, which are of interest in medicinal chemistry. researchgate.net

Addition of Organocuprate Nucleophiles

The electron-deficient character of the indole ring in this compound, induced by the N-phenylsulfonyl group, facilitates nucleophilic attack. While direct studies on the addition of organocuprate nucleophiles to this compound are not extensively documented, the reactivity can be inferred from related systems, such as 1,2-bis(phenylsulfonyl)-1H-indole. In such electron-deficient indoles, organocuprates have been shown to be effective nucleophiles for substitution at the C3 position dartmouth.edu.

Organocuprates, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that are well-known for their ability to undergo conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds chemistrysteps.commasterorganicchemistry.comlibretexts.org. In the case of this compound, the reaction would likely proceed via a nucleophilic substitution mechanism, where the organocuprate attacks the electrophilic C3 position, displacing the iodide ion. The phenylsulfonyl group at the N1 position is crucial as it activates the indole ring towards nucleophilic attack and can also act as a leaving group in some contexts dartmouth.edu.

The general mechanism for organocuprate additions involves the formation of a higher-order cuprate (B13416276) species that delivers the organic nucleophile to the electrophilic center wikipedia.org. The reaction with this compound would yield a 3-substituted-1-(phenylsulfonyl)indole. The choice of the organocuprate allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C3 position of the indole core.

Table 1: Plausible Organocuprate Addition to this compound

| Reactant | Reagent | Plausible Product | Reaction Type |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methyl-1-(phenylsulfonyl)indole | Nucleophilic Substitution |

| This compound | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 3-Phenyl-1-(phenylsulfonyl)indole | Nucleophilic Substitution |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into an organometallic species, which can then be reacted with various electrophiles wikipedia.org. For this compound, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a 3-lithio-1-(phenylsulfonyl)indole intermediate .

Challenges with Dilithioindole Generation and Ring Fragmentation

The generation of a dilithioindole species from this compound presents specific challenges. The first lithiation occurs via lithium-halogen exchange at the C3 position, which is generally a fast process for iodoarenes harvard.edu. The N-phenylsulfonyl group is also known to direct lithiation to the C2 position dartmouth.edu. Therefore, attempting to generate a dilithio species by using excess organolithium reagent could lead to a mixture of lithiated species or potential side reactions.

A significant challenge in working with lithiated N-sulfonyl indoles is the potential for ring fragmentation. While not specifically detailed for 3-lithio-1-(phenylsulfonyl)indole, related systems have shown that the stability of these intermediates is a critical factor. The strong electron-withdrawing nature of the sulfonyl group acidifies the C2 proton, but the resulting C2-lithiated species, especially in the presence of another anionic center at C3, could be unstable and prone to decomposition pathways.

Stability Considerations for Lithiated Indole Intermediates

The stability of the 3-lithio-1-(phenylsulfonyl)indole intermediate generated via metal-halogen exchange is paramount for its successful use in subsequent reactions. The N-phenylsulfonyl group plays a dual role. It stabilizes the negative charge at the C3 position through its inductive electron-withdrawing effect. However, the oxygen atoms of the sulfonyl group can also coordinate to the lithium cation, potentially influencing the aggregation state and reactivity of the organolithium species researchgate.net.

NMR studies on related sulfur-stabilized lithiated carbanions have indicated that the C-Li bond can be fluxional, and the geometry at the carbanionic center can be intermediate between sp² and sp³ hybridization researchgate.net. The stability of the lithiated indole is often temperature-dependent, with low temperatures (-78 °C or lower) being crucial to prevent decomposition or side reactions before the addition of an electrophile harvard.edu. The choice of solvent also plays a key role, with ethereal solvents like tetrahydrofuran (B95107) (THF) being common.

Cycloaddition Reactions

The electrophilic nature of the C2-C3 double bond in this compound, a consequence of the N-phenylsulfonyl group, allows it to participate in cycloaddition reactions, acting as the 2π component (dipolarophile or dienophile).

1,3-Dipolar Cycloaddition with Electrophilic Indoles

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile wikipedia.orgorganic-chemistry.org. Electron-deficient indoles, such as 3-nitro-1-(phenylsulfonyl)indole, have been shown to be effective dipolarophiles researchgate.net. Similarly, this compound can serve as a dipolarophile, reacting with various 1,3-dipoles like azomethine ylides, nitrones, or nitrile oxides slideshare.netyoutube.com.

The reaction is typically a concerted [4π + 2π] cycloaddition, leading to the formation of a new five-membered ring fused to the indole core. The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (FMO) of the 1,3-dipole and the dipolarophile. The electron-withdrawing groups on the indole lower the energy of its LUMO, facilitating the reaction with HOMO-controlled (nucleophilic) 1,3-dipoles.

Diels-Alder Reactions

The Diels-Alder reaction is a [4π + 2π] cycloaddition that forms a six-membered ring wikipedia.org. The C2-C3 double bond of an electron-deficient indole can act as a dienophile in this reaction socratic.org. The N-phenylsulfonyl group serves as an activating group, enhancing the dienophilic character of the indole π-system.

When reacted with a suitable diene, this compound would be expected to form a substituted cyclohexene (B86901) ring fused to the 2,3-positions of the indole. The reaction proceeds via a cyclic transition state, and its stereoselectivity is governed by the endo rule, although exceptions can occur. Furthermore, intramolecular Diels-Alder (IMDA) reactions have been reported for substrates containing a 1-phenylsulfonylallene moiety, highlighting the utility of the phenylsulfonyl group in activating systems for cycloadditions researchgate.netrsc.org. In some cases, indole derivatives can also act as the diene component, particularly in the form of indole-2,3-quinodimethanes, which can undergo intramolecular Diels-Alder reactions rsc.org.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Role of Indole Derivative | Reactant Partner | Product Type |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrone | Fused Isoxazolidine |

| Diels-Alder | Dienophile | Cyclopentadiene | Fused Norbornene derivative |

Radical Reactions and Sulfonyl Migration

Recent studies have illuminated the involvement of the 1-(phenylsulfonyl)indole scaffold in reactions proceeding through radical intermediates, particularly in the context of sulfonyl group migrations. A notable transformation is the light-induced 1,3-sulfonyl migration, which provides a pathway to valuable 3-sulfonylindoles from ortho-alkynyl N-sulfonyl aniline (B41778) precursors.

This process is initiated by a gold(I) or silver(I)-catalyzed 5-endo-dig cyclization of the aniline derivative, which is irradiated with blue LEDs. This cyclization is followed by a 1,3-migration of the sulfonyl group from the indole nitrogen to the C3 position. Mechanistic investigations suggest that this migration proceeds via the generation of a sulfonyl radical upon photoexcitation. acs.org

Control experiments have demonstrated the critical role of light in this transformation. While N-tosyl indole intermediates were found to be stable under blue LED irradiation alone, the presence of a suitable photocatalyst, such as an iridium complex in the case of silver-catalyzed reactions, facilitated the 1,3-sulfonyl migration. acs.org In the absence of a photocatalyst, the reaction primarily yields the N-sulfonyl indole without migration. acs.org The conditions for these transformations are summarized in the table below.

| Catalyst System | Irradiation | Key Transformation | Reference |

| Gold(I) | Blue LED | 5-endo-dig cyclization and 1,3-sulfonyl migration | acs.org |

| Silver(I) / Iridium photocatalyst | Blue LED | 5-endo-dig cyclization and 1,3-sulfonyl migration | acs.org |

| Silver(I) | No Irradiation | Formation of N-tosyl indole (no migration) | acs.org |

Beyond light-induced migrations, other modes of sulfonyl group rearrangement have been observed for N-sulfonyl indoles. For instance, an unexpected migration of a sulfonyl group from the nitrogen atom to the C7 position of the indole ring has been reported in the presence of aluminum chloride (AlCl₃) during Friedel-Crafts acylation. This regioselective migration offers a direct route to 7-sulfonyl indoles. The propensity for this migration appears to be influenced by steric factors at the C2 position of the indole ring.

Ring-Opening Reactions of Indazoles

Information regarding the direct involvement of this compound in the ring-opening reactions of indazoles could not be found in the searched literature. While the synthesis of indoles from the ring-opening of other heterocyclic systems, such as triazoles, is documented, and the synthesis of indazole-indole hybrids is an active area of research, a specific ring-opening reaction of an indazole to form an indole derivative involving this compound is not described in the available sources. mdpi.comacs.org Research into the synthesis of indazoles and their relationship with indoles is ongoing, with methods being developed for the selective synthesis of either heterocycle from a common precursor through the choice of a metal catalyst. rsc.orgnih.gov

Applications of 3 Iodo 1 Phenylsulfonyl Indole in Complex Molecule Synthesis

Building Block for Heterocyclic Scaffolds

The C3-iodo functionality of 3-iodo-1-(phenylsulfonyl)indole provides a reactive site for the initiation of cyclization cascades and annulation reactions, enabling the efficient assembly of various fused heterocyclic systems.

The synthesis of pyrroloindoles, core structures in many alkaloids and pharmacologically active compounds, can be envisioned through strategies involving this compound. For instance, a plausible approach to the pyrrolo[3,4-b]indole skeleton involves a sequential Sonogashira coupling and intramolecular cyclization. The initial palladium-catalyzed coupling of this compound with a suitably protected amino-alkyne would furnish a key intermediate. Subsequent intramolecular cyclization, potentially under basic or metal-catalyzed conditions, would then lead to the formation of the fused pyrrole ring.

While direct examples starting from this compound are not prevalent in the cited literature, the synthesis of pyrrolo[2,3-b]indoles has been achieved from 3-nitro-1-(phenylsulfonyl)indole nih.gov. In this Barton-Zard type reaction, the phenylsulfonyl group was found to be crucial for directing a fragmentation-rearrangement sequence to yield the desired pyrrolo[2,3-b]indole ring system, whereas other N-protecting groups led to the formation of the isomeric pyrrolo[3,4-b]indole scaffold nih.gov. This highlights the significant influence of the N-phenylsulfonyl group on the regiochemical outcome of such cyclizations.

Table 1: Synthesis of a Pyrrolo[2,3-b]indole Derivative (Note: This synthesis starts from 3-nitro-1-(phenylsulfonyl)indole, illustrating the directing effect of the phenylsulfonyl group.)

| Starting Material | Reagent | Conditions | Product | Yield |

| 3-Nitro-1-(phenylsulfonyl)indole | Tosylmethyl isocyanide, DBU | THF, rt, 24 h | 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole | 62% |

Furoindoles and Furo[3,4-b]pyrroles

The construction of furoindoles, another important class of heterocyclic compounds, can be approached using this compound as a starting material. A potential synthetic route involves an initial palladium-catalyzed coupling reaction, such as a Sonogashira or Stille coupling, to introduce a side chain at the C3-position containing a suitably placed hydroxyl or carbonyl group. Subsequent intramolecular cyclization would then afford the fused furan ring.

A documented synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles proceeds from indole-3-carbaldehyde, where the phenylsulfonyl group is introduced as a protecting group early in the sequence nih.gov. The key steps involve lithiation at C2 and subsequent reaction with an aldehyde, followed by acid-catalyzed cyclization to form the furo[3,4-b]indole core nih.gov. Although this method does not commence with this compound, it demonstrates the compatibility of the N-phenylsulfonyl group with the reaction conditions required for the formation of the furoindole skeleton. An alternative strategy starting from the 3-iodo derivative could involve a Heck reaction with an allylic alcohol, followed by an intramolecular etherification.

Carbazoles and their extended congeners, indolocarbazoles, are significant targets in medicinal chemistry due to their potent biological activities. The synthesis of these polycyclic aromatic systems can be achieved through intramolecular C-H arylation reactions, a strategy for which this compound is a suitable precursor. A general and efficient route to carbazoles involves the palladium-catalyzed cross-coupling of o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed intramolecular cyclization organic-chemistry.orgnih.gov.

Adapting this methodology, one could envisage an initial Suzuki or Stille coupling of this compound with an ortho-haloarylboronic acid or stannane (B1208499) derivative. The resulting 3-arylindole intermediate could then undergo an intramolecular palladium-catalyzed C-H activation/arylation to forge the carbazole framework. The N-phenylsulfonyl group can be retained in the final product or removed under appropriate conditions.

Indolizines are a class of nitrogen-fused bicyclic aromatic compounds with diverse applications. The synthesis of indolizines often involves the reaction of pyridine derivatives with various partners. A plausible, though not explicitly documented, route to indolizine derivatives from this compound could involve a Sonogashira coupling to introduce an alkynyl moiety at the C3-position. The resulting 3-alkynylindole could then potentially undergo a 1,3-dipolar cycloaddition with a pyridinium ylide to construct the indolizine core researchgate.netnih.gov. Alternatively, a multi-step sequence involving the elaboration of the 3-iodo group into a side chain capable of undergoing a Tschitschibabin-type cyclization with a pyridine ring could be envisioned nih.gov. General methods for indolizine synthesis are well-established, and the functional group tolerance of many of these reactions suggests that this compound could be a viable starting material organic-chemistry.orgrsc.org.

Precursor for Functionalized Indole (B1671886) Derivatives

The C3-iodo substituent in this compound serves as a versatile functional handle for the introduction of a wide array of substituents onto the indole nucleus through various cross-coupling reactions. This allows for the synthesis of highly decorated indole derivatives that would be difficult to access through other means.

The synthesis of polysubstituted indole-2-carbonitriles is of significant interest due to the utility of the nitrile group as a synthetic precursor and the biological relevance of this class of compounds. The reactivity of the C3-iodo group in indole systems has been successfully exploited for the synthesis of diverse indole-2-carbonitriles via palladium-catalyzed cross-coupling reactions nih.gov. Although the reported examples utilize a 1-benzyl protecting group, the principles are directly applicable to the 1-phenylsulfonyl analogue. The electron-withdrawing nature of the phenylsulfonyl group is expected to have a minimal detrimental effect on the efficiency of the palladium-catalyzed coupling at the C3-position.

A variety of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Heck, and Stille reactions, have been successfully employed to introduce alkynyl, aryl, vinyl, and stannyl groups at the C3-position of 3-iodo-1-benzyl-1H-indole-2-carbonitrile nih.gov. These reactions typically proceed in good to excellent yields and demonstrate a broad substrate scope.

Table 2: Cross-Coupling Reactions of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (Note: These examples illustrate the reactivity of the 3-iodoindole scaffold in cross-coupling reactions, which is analogous to the expected reactivity of the 1-(phenylsulfonyl) derivative.)

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Yield |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 95% |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 85% |

| Heck | Styrene | Pd(OAc)₂, KOAc, n-Bu₄NCl | 1-Benzyl-3-styryl-1H-indole-2-carbonitrile | 92% |

| Stille | Tributyl(phenyl)stannane | PdCl₂(MeCN)₂ | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 40% |

The successful application of these diverse cross-coupling methodologies underscores the synthetic utility of the 3-iodoindole scaffold as a platform for generating molecular diversity. The N-phenylsulfonyl group in the target compound of this article, this compound, would similarly facilitate such transformations, providing access to a wide range of polysubstituted indole-2-carbonitriles.

2,3-Disubstituted Indoles

The strategic placement of an iodine atom at the C-3 position of the 1-(phenylsulfonyl)indole (B187392) scaffold renders this compound a highly valuable precursor for the synthesis of complex 2,3-disubstituted indoles. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the regioselective introduction of a wide array of substituents at the C-3 position, a common structural motif in many biologically active molecules.

One of the most powerful methods for achieving this transformation is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the 3-iodoindole derivative is coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This methodology provides a direct and efficient route to 2,3-diarylindoles and other related structures. For instance, researchers have successfully performed bis-Suzuki palladium-catalyzed cross-coupling reactions on 2,3-dihalo-1-(phenylsulfonyl)indoles with arylboronic acids to generate 2,3-diarylindoles. researchgate.net While this example uses a di-halogenated starting material, the principle directly applies to the mono-iodinated compound, where the C-I bond would be selectively targeted for the initial coupling.

More advanced, multi-component reactions also leverage 3-iodoindole intermediates to construct highly substituted indole rings. A consecutive four-component reaction has been developed that starts with ortho-haloanilines and terminal alkynes, proceeds through a cyclization to form an indole intermediate, which is then iodinated in situ with N-iodosuccinimide at the 3-position before a final N-alkylation step. nih.govbeilstein-journals.org The resulting 1-alkyl-3-iodoindole is then a versatile substrate for subsequent Suzuki coupling with arylboronic acids to yield 1,2,3-trisubstituted indoles. nih.govbeilstein-journals.org This one-pot sequence highlights the utility of the 3-iodo intermediate as a pivotal point for diversification.

The table below summarizes representative transformations used to generate 2,3-disubstituted indoles from 3-iodoindole precursors.

| Reaction Type | Precursor | Reagent | Product Class | Reference |

| Suzuki Coupling | 1-Alkyl-3-iodoindole | Arylboronic Acid | 1,2,3-Trisubstituted Indole | nih.govbeilstein-journals.org |

| Bis-Suzuki Coupling | 2,3-Dihalo-1-(phenylsulfonyl)indole | Arylboronic Acid | 2,3-Diarylindole | researchgate.net |

Intermediate in Pharmaceutical Research and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and approved pharmaceutical agents. news-medical.netresearchgate.net Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with various biological targets. Consequently, synthetic intermediates that allow for the controlled and diverse functionalization of the indole ring are of paramount importance in drug discovery.

This compound serves as a key pharmaceutical intermediate, providing a versatile platform for building complex molecules intended for therapeutic applications. thermofisher.comfishersci.com The phenylsulfonyl group at the N-1 position acts as a protecting group, stabilizing the indole ring and allowing for selective reactions at other positions. This group can be removed later in the synthetic sequence under specific conditions. The C-3 iodo substituent is the primary point of reactivity, acting as a handle for introducing molecular diversity through cross-coupling reactions.

This strategic combination of a protecting group and a reactive handle allows chemists to use this compound as a foundational building block for creating large libraries of indole derivatives. These libraries can then be screened against various biological targets to identify new drug candidates. The exploration of phenylindole derivatives, for example, is a significant area of research, with particular interest in their potential as anticancer agents. nbinno.com The ability to systematically modify the indole core, a process facilitated by intermediates like this compound, is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. researchgate.net

Synthesis of Analogs for Biological Evaluation

A cornerstone of modern drug discovery is the synthesis and biological evaluation of chemical analogs. This process involves creating a series of compounds that share a common core structure but differ in the nature and position of their substituents. By systematically altering the molecule's structure and observing the corresponding changes in biological activity, researchers can develop a comprehensive understanding of the pharmacophore—the essential features required for biological function.

This compound is an excellent starting material for the synthesis of such analogs for biological evaluation. Its C-I bond provides a reactive site for introducing a wide variety of chemical groups, enabling the systematic modification of the C-3 position of the indole scaffold. Through transition metal-catalyzed reactions, the iodine atom can be replaced with different aryl, alkyl, or other functional groups, leading to a diverse set of analogs.

For example, this approach can be used to generate libraries of compounds for screening against specific enzymes or receptors. Research into new aromatase inhibitors has involved the synthesis and evaluation of numerous indole aryl sulfonamide derivatives. nih.gov While not all starting directly from this compound, the synthetic strategies employed are compatible with its reactivity, demonstrating how such a building block can be used to access novel chemical entities for testing. Similarly, indole derivatives have been synthesized and evaluated for their antimalarial activity, with substitutions on the indole ring proving critical for efficacy. researchgate.net

A specific application is the synthesis of 1-alkyl-2,3-diarylindoles from 3-iodoindole precursors via Suzuki coupling. nih.govbeilstein-journals.org These compounds have been investigated as potential blue-emissive materials, but the synthetic route is broadly applicable to creating analogs for any biological target. nih.govbeilstein-journals.org By varying the arylboronic acid used in the coupling reaction, a wide range of analogs with different substituents at the C-3 position can be readily prepared for biological screening.

The table below illustrates the generation of diverse analogs from a 3-iodoindole core.

| Core Structure | Coupling Partner (Ar-B(OH)₂) | Resulting Analog (at C-3) | Potential Application | Reference |

| 1-Methyl-2-phenyl-3-iodoindole | p-Tolylboronic acid | p-Tolyl | Materials Science | nih.gov |

| 1-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid | Phenyl | Materials Science | nih.gov |

| 1-Methyl-2-phenyl-3-iodoindole | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Materials Science | nih.gov |

Computational and Theoretical Studies on 3 Iodo 1 Phenylsulfonyl Indole

Reaction Mechanism Elucidation via DFT Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricacies of reaction mechanisms involving 3-iodo-1-(phenylsulfonyl)indole and related compounds. The presence of the electron-withdrawing phenylsulfonyl group significantly influences the electron density distribution within the indole (B1671886) ring. DFT calculations have shown that this sulfonation reduces the electron density, particularly at the C3 position, which in turn favors electrophilic attack at this site.

The phenylsulfonyl group also exerts steric control, directing incoming electrophiles to the C3 position. nih.gov This steric and electronic guidance is crucial for the regioselective functionalization of the indole core. Furthermore, computational studies on related indolynes (indole arynes) have highlighted the importance of distortion energies in determining the regioselectivity of nucleophilic additions. nih.gov This concept, elucidated through DFT, provides a predictive model for understanding the outcomes of reactions involving nucleophilic attack on the indole scaffold, a process that can be influenced by the substituents present.

In the context of cross-coupling reactions, where this compound is a common precursor, DFT calculations can model the transition states of catalytic cycles, helping to rationalize the observed reactivity and product distributions. These theoretical insights are invaluable for optimizing reaction conditions and designing novel synthetic methodologies.

Prediction of Pharmacological Roles via Computational Methods

The indole nucleus is a well-established "privileged" scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govchemijournal.com Computational methods are increasingly employed to predict the potential pharmacological roles of new indole derivatives like this compound.

Through techniques such as molecular docking and virtual screening, researchers can simulate the interaction of this compound and its derivatives with the binding sites of various biological targets. For instance, computational studies on other substituted indoles have suggested potential anticancer activity. nih.gov These in-silico screening approaches can identify potential protein targets and guide the synthesis of derivatives with enhanced biological activity. While specific computational studies predicting the pharmacological roles of this compound are not extensively documented in publicly available literature, the known biological activities of structurally similar indole derivatives provide a strong basis for its investigation as a potential therapeutic agent. The presence of the iodine atom also opens possibilities for its use as a heavy-atom-containing probe or in radio-labeled applications, avenues that can be initially explored through computational modeling.

Structural and Photophysical Property Analysis

| Structural Parameter | Value for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole | Reference |

| Dihedral Angle (Indole-Phenylsulfonyl) | 82.84° | nih.govresearchgate.net |

| Cg1···Cg3 (π–π stacking) | 3.7617 Å | nih.govresearchgate.net |

The photophysical properties of indole derivatives are of significant interest for applications in fluorescent probes and organic electronics. beilstein-journals.orgnih.govresearchgate.netnih.gov The introduction of a heavy atom like iodine is known to influence the photophysical pathways, often enhancing intersystem crossing from the singlet excited state to the triplet state. This "heavy-atom effect" can lead to phosphorescence or a decrease in fluorescence quantum yield.

Structure Activity Relationship Sar Studies of Indole Based Compounds

Impact of Substituents on Biological Activity

Substituents on the indole (B1671886) scaffold are critical determinants of biological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.

The N-Phenylsulfonyl Group: The sulfonamide moiety at N1 is a significant structural feature. In many contexts, the N-arylsulfonyl group has been associated with potent biological activity. For instance, N-sulfonyl-2-indole carboxamides have been identified as potent binding agents for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a target for osteoporosis treatment. nih.gov Furthermore, N-arylsulfonyl indoles have demonstrated notable inhibitory activity against multidrug-resistant Gram-positive bacteria. nih.gov This group's electron-withdrawing nature reduces the electron density of the indole ring, affecting its reactivity and potential interactions with biological targets. Its bulk also imposes steric constraints that can either enhance or diminish binding, depending on the topology of the target's binding site.

The 3-Iodo Substituent: The C3 position is the most nucleophilic center of the indole ring and a frequent point of substitution in bioactive compounds. acs.org Halogenation at this position can profoundly impact activity. In some cases, halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein that can significantly enhance binding affinity. The size and lipophilicity of the halogen are also crucial. For example, in a study of indole-based HIV-1 fusion inhibitors, substitution at the 3-position was explored to probe interactions within a hydrophobic pocket of the gp41 transmembrane glycoprotein. nih.gov In a different context, 5-iodoindole (B102021) was found to have potent nematicidal activity, causing organ disruption in nematodes. nih.gov The iodine atom in 3-Iodo-1-(phenylsulfonyl)indole can, therefore, be expected to influence its biological profile through steric, electronic, and lipophilic effects.

Table 1: Impact of Key Substituents on the Biological Activity of Indole Derivatives

| Substituent Group | Position | General Impact on Biological Activity | Example Target Class |

| N-Phenylsulfonyl | N1 | Modulates electronic properties and introduces steric bulk. Can enhance binding to specific receptors. | PPAR-γ, Bacterial enzymes nih.govnih.gov |

| Iodo | C3 | Increases lipophilicity, can act as a halogen bond donor, and provides a site for further functionalization. | HIV-1 gp41, Nematode cellular targets nih.govnih.gov |

| Fluoroalkyl | C3 | Can be essential for activity by altering electronic properties and metabolic stability. | Cannabinoid receptors nih.gov |

| Carboxamide | C2 | Often involved in hydrogen bonding interactions within the binding site. | PPAR-γ nih.gov |

Correlation between Molecular Properties and Potency

The potency of a drug candidate is a direct consequence of its molecular properties and how they complement the target's binding site. For indole derivatives, key properties include hydrophobicity, electronic distribution, and molecular shape.

The introduction of the phenylsulfonyl group at N1 and iodine at C3 makes this compound a significantly lipophilic molecule. This property is critical for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

The potency of indole derivatives often correlates with a delicate balance of these properties. In the development of HIV-1 fusion inhibitors, for instance, a clear correlation was found between the compound's ability to bind to a hydrophobic pocket on the target protein and its antiviral activity. nih.gov However, below a certain activity threshold, this correlation diminished, suggesting that an optimal level of amphipathicity (having both hydrophobic and hydrophilic properties) was necessary for cellular activity. acs.org The near-orthogonal arrangement of the phenylsulfonyl group relative to the indole ring in compounds like this compound creates a defined three-dimensional structure that can be crucial for achieving high potency by fitting precisely into a specific binding site. nih.govnih.gov

Pharmacophore Identification

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dovepress.comnih.gov Identifying the pharmacophore of a class of active compounds is a key step in rational drug design.

For indole-based compounds, the pharmacophore model often includes:

Aromatic/Hydrophobic Regions: The indole ring itself typically serves as a core hydrophobic feature. mdpi.com

Hydrogen Bond Acceptors/Donors: The indole N-H (if unsubstituted) can act as a hydrogen bond donor. Carbonyls or sulfonyl oxygens, such as those in the N-phenylsulfonyl group of the title compound, are potent hydrogen bond acceptors.

Specific Steric Features: The spatial arrangement of substituents defines the molecule's shape, which must be complementary to the target site.

In a pharmacophore model derived from indole and isatin (B1672199) derivatives targeting beta-amyloid aggregation, key features included two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com For this compound, a hypothetical pharmacophore model would likely feature the indole and phenyl rings as two distinct hydrophobic/aromatic regions. The two oxygen atoms of the sulfonyl group would serve as strong hydrogen bond acceptors. The iodine atom would contribute a specific steric volume and a potential halogen bond donor site.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction Type |

| Hydrophobic/Aromatic Center 1 | Indole Ring System | Hydrophobic, π-π stacking |

| Hydrophobic/Aromatic Center 2 | Phenyl Ring of Sulfonyl Group | Hydrophobic, π-π stacking |

| Hydrogen Bond Acceptor (x2) | Oxygen atoms of the Sulfonyl Group | Hydrogen bonding |

| Halogen Bond Donor / Steric Bulk | Iodine Atom at C3 | Halogen bonding, van der Waals forces |

Design of Novel Indole Derivatives with Enhanced Efficacy

The ultimate goal of SAR and pharmacophore studies is to guide the design of new, more effective molecules. Based on the structure of this compound, several strategies could be employed to design novel derivatives with potentially enhanced efficacy.

Varying the C3-Substituent: The iodine at C3 is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, or heteroaryl groups. This strategy would systematically probe the steric and electronic requirements of the binding pocket at this position. Replacing iodine with other halogens (Br, Cl, F) would allow for a systematic study of the effect of halogen size and electronegativity on activity.

Substitution on the Indole Benzene Ring: Positions 4, 5, 6, and 7 of the indole core are common sites for modification. Introducing small substituents at these positions could optimize secondary interactions with the target, improve pharmacokinetic properties, or block unwanted metabolism.

By combining these approaches, a library of analogues can be synthesized and tested to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery and could potentially unlock the therapeutic potential of the this compound scaffold. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Derivatization

The derivatization of the 3-iodo-1-(phenylsulfonyl)indole scaffold is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. Future research in this domain is geared towards the development of more efficient, selective, and sustainable catalytic systems.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have been instrumental in the functionalization of 3-iodoindoles. nih.govnih.gov The subsequent evolution of these catalytic systems will likely focus on several key aspects. The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands is a continuous pursuit, aiming to enhance catalyst stability, activity, and substrate scope. libretexts.orgorganic-chemistry.org For instance, the use of bulky, electron-rich phosphine ligands can promote the challenging oxidative addition step and facilitate reductive elimination, leading to higher yields and faster reaction times. Similarly, NHC-palladium complexes have shown remarkable activity in cross-coupling reactions, often at lower catalyst loadings. libretexts.org

Copper co-catalysis, particularly in Sonogashira couplings, has been shown to be beneficial for enhancing yields and selectivity. researchgate.netwikipedia.org Future investigations may explore the use of bimetallic nanoparticles, such as Pd-Cu systems, which could offer synergistic catalytic effects and improved recyclability. researchgate.net Furthermore, the move towards greener and more sustainable chemistry will drive the development of catalytic systems that can operate in environmentally benign solvents, such as water, or under solvent-free conditions. researchgate.netorganic-chemistry.org Ligand-free palladium catalysis and the use of heterogeneous catalysts are also promising avenues to simplify purification processes and reduce costs. researchgate.net

A summary of potential catalytic systems for the derivatization of this compound is presented in Table 1.

| Catalytic System | Reaction Type | Potential Advantages | Relevant Research Areas |

| Palladium-Phosphine Complexes | Suzuki, Heck, Sonogashira | Tunable steric and electronic properties, well-established reactivity. | Development of novel phosphine ligands for improved catalyst performance. |

| Palladium-NHC Complexes | Suzuki, Heck, Sonogashira | High stability, strong σ-donating ability, often require lower catalyst loadings. libretexts.org | Synthesis of new NHC ligands and their application in challenging coupling reactions. libretexts.org |

| Bimetallic (e.g., Pd/Cu) Nanoparticles | Sonogashira | Synergistic effects, potential for enhanced reactivity and selectivity, recyclability. researchgate.net | Synthesis and characterization of well-defined bimetallic nanoparticles and their catalytic applications. researchgate.net |

| Ligand-Free Palladium Catalysis | Heck, Suzuki | Reduced cost, simplified reaction setup and purification. | Exploration of the mechanism and expansion of the substrate scope. |

| Heterogeneous Catalysts | Various Cross-Couplings | Ease of separation and catalyst recycling, improved sustainability. researchgate.net | Development of robust and efficient supported palladium catalysts. researchgate.net |

Exploration of New Reactivity Modes

Beyond traditional cross-coupling reactions, the exploration of new reactivity modes for this compound is a fertile ground for discovery. These novel transformations can unlock access to unprecedented molecular diversity and enable the construction of highly complex and functionalized indole (B1671886) derivatives.

One of the most exciting frontiers is the use of photoredox catalysis . nih.govnih.govresearchgate.net Visible-light-mediated reactions offer a mild and sustainable alternative to traditional thermal methods. For this compound, photoredox catalysis could enable a range of transformations. For instance, single-electron transfer (SET) processes could be harnessed for the dearomatization of the indole ring, leading to the synthesis of valuable indoline (B122111) scaffolds. nih.gov The generation of radical intermediates under photocatalytic conditions can also facilitate novel C-H functionalization and carboxylation reactions. researchgate.net The development of new organic and inorganic photosensitizers will be crucial for expanding the scope of these transformations. acs.org

Another emerging area is the exploration of C-H activation/functionalization reactions. While the C-I bond is the most reactive site for cross-coupling, the direct functionalization of other C-H bonds on the indole or the phenylsulfonyl moiety would offer a more atom-economical synthetic strategy. Transition-metal-catalyzed C-H activation, directed by the sulfonyl group or other transiently installed directing groups, could allow for the selective introduction of functional groups at positions that are otherwise difficult to access.

The development of domino or cascade reactions initiated by the functionalization of the C-I bond is also a promising direction. organic-chemistry.org For example, a Sonogashira coupling could be followed by an in-situ intramolecular cyclization to rapidly build complex polycyclic systems. organic-chemistry.org These one-pot transformations are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation.

Advanced Applications in Materials Science

The unique electronic and photophysical properties of the indole nucleus make it an attractive component for the design of novel organic materials. The derivatization of this compound opens up possibilities for its incorporation into functional materials with tailored properties.

One potential application lies in the field of organic electronics . The extended π-conjugated systems that can be synthesized from this compound via cross-coupling reactions are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenylsulfonyl group can influence the electronic properties of the resulting materials, potentially enhancing charge transport and device performance. While direct applications of this compound in this context are still emerging, the synthesis of conjugated polymers and oligomers containing indole units is an active area of research. A patent for an organic electronic component mentions the use of a fluorinated sulfonimide metal salt, indicating the relevance of sulfonyl-containing compounds in this field. google.com

Furthermore, the ability to introduce various functional groups onto the indole scaffold could be exploited for the development of chemosensors . The indole ring can act as a fluorophore, and its emission properties can be modulated by the binding of specific analytes to the functional groups introduced at the C3-position. This could lead to the development of highly sensitive and selective sensors for metal ions, anions, or biologically relevant molecules.

Integration with Combinatorial Chemistry for Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. This compound is an ideal starting material for the generation of combinatorial libraries of indole derivatives for high-throughput screening in drug discovery programs.

The versatility of the C-I bond allows for the rapid and efficient introduction of a wide range of substituents using various cross-coupling reactions. By employing a diverse set of coupling partners (e.g., boronic acids for Suzuki coupling, alkynes for Sonogashira coupling, and alkenes for Heck coupling), large libraries of 3-substituted indoles can be synthesized. This approach is highly amenable to automated synthesis platforms, which can significantly accelerate the drug discovery process.

The phenylsulfonyl group, while serving as a protecting group, can also influence the biological activity of the final compounds. In some cases, it may be retained in the final drug candidate, while in others it can be readily cleaved to yield the N-H indole. The development of efficient and mild methods for the removal of the phenylsulfonyl group is therefore an important aspect of this research area.

The integration of this compound into diversity-oriented synthesis (DOS) strategies is another promising avenue. DOS aims to create libraries of structurally complex and diverse molecules that can probe a wider range of biological targets. The ability to perform cascade reactions and explore novel reactivity modes with this building block will be key to generating such libraries. Recent research has highlighted the amenability of certain reaction types to combinatorial high-throughput screening. clockss.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-iodo-1-(phenylsulfonyl)indole, and how do catalysts influence yield?

- Methodology : The synthesis of this compound can be optimized using iodine (I₂) as a catalyst. In acetonitrile (MeCN) at 40°C with 10 mol% I₂, the reaction achieves 98% yield within 5 hours. Lower temperatures (rt) or alternative catalysts (e.g., FeCl₃, AlCl₃) result in significantly reduced yields (<20%). This highlights iodine's superior electrophilic activation of indole derivatives under mild conditions .

Q. How is the compound crystallized, and what structural features are critical for pharmacological studies?

- Methodology : After synthesis, the crude product is recrystallized from methanol. The phenylsulfonyl group stabilizes the indole core via π-π stacking and hydrophobic interactions, while the iodine atom at position 3 enhances electrophilic reactivity. X-ray crystallography (using SHELX programs) confirms spatial features like planarity and hydrogen-bonding patterns, which are crucial for molecular docking studies targeting receptors (e.g., nicotinic acetylcholine receptors) .

Q. What computational approaches predict the pharmacological roles of this compound?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to receptors involved in antibacterial, antitubercular, and antimelanoma pathways. Ligand-receptor interactions are analyzed for hydrogen bonding, hydrophobic pockets, and steric compatibility. Pharmacophore modeling identifies key features like the sulfonyl group's electron-withdrawing effect and iodine's halogen bonding potential .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology : The phenylsulfonyl group at position 1 directs electrophiles (e.g., iodine) to position 3 of the indole ring via steric and electronic effects. Density Functional Theory (DFT) calculations reveal that sulfonation reduces electron density at C-3, favoring electrophilic attack. Experimental data show that removing the sulfonyl group leads to unpredictable substitution patterns (e.g., C-2 or C-4 iodination) .

Q. What challenges arise in functionalizing this compound via nucleophilic substitution, and how are they mitigated?

- Methodology : Attempts to replace iodine with nucleophiles (e.g., amines, thiols) often result in indole ring fragmentation due to anionic repulsion between C-2 and C-3. This is minimized by using bulky silyl protecting groups (e.g., triisopropylsilyl) or low-temperature lithiation strategies. For example, 2,3-diiodoindole precursors undergo selective mono-substitution under phase-transfer catalysis to avoid decomposition .

Q. How do conflicting crystallographic and spectroscopic data inform mechanistic understanding of indole sulfonation?

- Methodology : Discrepancies between X-ray data (showing planar sulfonyl groups) and NMR spectra (indicating rotational flexibility) suggest dynamic behavior in solution. Variable-temperature NMR and molecular dynamics simulations resolve this by showing restricted rotation of the sulfonyl group at room temperature, which becomes unrestricted at elevated temperatures (>60°C). This has implications for designing stable analogs .

Q. What strategies improve the stability of this compound in aqueous environments for biological assays?

- Methodology : The compound's hydrolytic instability in water is addressed by derivatization (e.g., sodium bisulfite adducts) or encapsulation in cyclodextrins. Stability studies (HPLC monitoring) show that buffered solutions (pH 7.4) with 10% DMSO retain >90% integrity over 24 hours. For long-term storage, lyophilization in argon-filled vials is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products